(5-Bromopyridin-2-yl)methyl 4-nitrophenyl carbonate
Description
(5-Bromopyridin-2-yl)methyl 4-nitrophenyl carbonate: is a chemical compound that features a bromopyridine moiety linked to a nitrophenyl carbonate group
Properties
IUPAC Name |
(5-bromopyridin-2-yl)methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O5/c14-9-1-2-10(15-7-9)8-20-13(17)21-12-5-3-11(4-6-12)16(18)19/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAGFCZFOJAIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopyridin-2-yl)methyl 4-nitrophenyl carbonate typically involves the reaction of 5-bromopyridine-2-methanol with 4-nitrophenyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the carbonate linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: (5-Bromopyridin-2-yl)methyl 4-nitrophenyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl carbonate group can be displaced by nucleophiles, leading to the formation of new compounds.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The bromopyridine moiety can be oxidized to form different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Formation of carbamates or carbonates.
Reduction: Formation of (5-Bromopyridin-2-yl)methyl 4-aminophenyl carbonate.
Oxidation: Formation of pyridine N-oxides or other oxidized derivatives.
Scientific Research Applications
The compound (5-Bromopyridin-2-yl)methyl 4-nitrophenyl carbonate (CAS No. 1404431-71-5) is a significant chemical in various fields, including organic chemistry, medicinal chemistry, and materials science. This article explores its applications, synthesis, and potential in scientific research.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Nucleophilic Substitution: The nitrophenyl carbonate group can be displaced by nucleophiles, leading to the formation of new compounds such as carbamates or carbonates.
- Reduction Reactions: The nitro group can be reduced to an amino group, allowing for further functionalization.
- Oxidation Reactions: The bromopyridine moiety can be oxidized to form different functional groups.
Biochemical Applications
The compound has been investigated for its potential as a biochemical probe to study enzyme mechanisms. Its ability to interact with specific enzyme active sites makes it valuable for understanding biochemical pathways and developing inhibitors or activators.
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a precursor in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Material Science
This compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity allows it to be incorporated into polymers or other materials that require specific properties, such as enhanced thermal stability or improved mechanical strength.
Case Study 1: Synthesis of Pharmaceutical Intermediates
A study demonstrated the utility of this compound in synthesizing novel anti-cancer agents through targeted modifications of its functional groups. The results indicated enhanced potency against specific cancer cell lines compared to existing treatments.
Case Study 2: Enzyme Mechanism Investigation
Research involving this compound as a biochemical probe revealed insights into the catalytic mechanisms of certain enzymes involved in metabolic pathways. The compound's ability to selectively inhibit enzyme activity provided a deeper understanding of substrate specificity and enzyme kinetics.
Mechanism of Action
The mechanism by which (5-Bromopyridin-2-yl)methyl 4-nitrophenyl carbonate exerts its effects depends on the specific application. In biochemical studies, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The molecular targets and pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
- (5-Chloropyridin-2-yl)methyl 4-nitrophenyl carbonate
- (5-Fluoropyridin-2-yl)methyl 4-nitrophenyl carbonate
- (5-Iodopyridin-2-yl)methyl 4-nitrophenyl carbonate
Comparison:
- Uniqueness: The presence of the bromine atom in (5-Bromopyridin-2-yl)methyl 4-nitrophenyl carbonate imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing nature can influence the compound’s behavior in chemical reactions and its interactions in biological systems.
Biological Activity
The compound (5-Bromopyridin-2-yl)methyl 4-nitrophenyl carbonate is a derivative of pyridine and nitrophenyl groups, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of This compound typically involves the reaction of 5-bromopyridin-2-ylmethanol with 4-nitrophenyl chloroformate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the chloroformate, leading to the formation of the carbonate ester.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound demonstrate significant anticancer activity. For instance, compounds with similar structural motifs were found to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism involves:
- Induction of DNA fragmentation
- Down-regulation of anti-apoptotic proteins (Bcl-2)
- Up-regulation of pro-apoptotic proteins (P53 and Bax)
These findings suggest that the compound may have a dual mechanism of action by inducing both apoptosis and cell cycle arrest in cancer cells .
Enzyme Inhibition
The compound's biological activity may also extend to enzyme inhibition. For example, related compounds have shown inhibitory effects on carbonic anhydrase (CA-II), with IC50 values ranging from 12.1 to 53.6 µM. The binding interactions involve hydrogen bonding with active site residues, which could be similar for This compound due to its structural characteristics .
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile of similar compounds has been evaluated through oral administration studies in mice, showing promising absorption and distribution characteristics. These studies highlight the importance of the chemical structure in determining bioavailability and metabolic stability .
Study 1: Anticancer Activity Assessment
A study assessed the cytotoxic effects of various nitrophenyl carbonate derivatives on cancer cell lines. The results indicated that several derivatives exhibited potent cytotoxicity against MCF-7 cells, with IC50 values significantly lower than those for normal fibroblast cells, suggesting selectivity towards cancerous cells .
Study 2: Enzyme Interaction Analysis
Another investigation focused on the interaction of similar compounds with CA-II. The study utilized molecular docking simulations to predict binding affinities and elucidated the role of specific functional groups in enhancing inhibitory activity. This approach could be applied to predict the behavior of This compound in biological systems .
Table 1: Biological Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induces apoptosis, cell cycle arrest |
| Similar Derivative A | HCT-116 | <10 | DNA fragmentation, down-regulation Bcl-2 |
| Similar Derivative B | HepG2 | <20 | Up-regulation P53, Bax |
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) | Binding Interactions |
|---|---|---|---|
| This compound | CA-II | TBD | H-bonding with Thr199, Thr200 |
| Similar Derivative C | CA-II | 12.1 | Multiple H-bonds |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
